molecular formula C16H14FN5OS B2598224 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171732-28-7

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2598224
CAS No.: 1171732-28-7
M. Wt: 343.38
InChI Key: WUPRPGYEVLTOKV-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C16H14FN5OS and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

The synthesis and structural characteristics of related compounds involving fluorobenzothiazole and piperazine units have been extensively studied. For example, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and its structure characterized using various spectroscopic techniques, including IR, 1H NMR, and LC-MS spectra. X-ray diffraction studies confirmed its molecular structure, which exhibited stability due to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Antimicrobial Activity

Compounds with fluorine-substituted benzothiazole structures have been evaluated for their antimicrobial activity. For instance, a series of fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and tested for their antibacterial and antifungal activities. Some compounds showed promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).

Anticancer Activity

Novel fluoro-substituted benzo[b]pyran compounds have shown potential in anticancer research. These compounds have been tested against various human cancer cell lines, including lung, breast, and CNS cancers, demonstrating anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).

Antipsychotic Potential

Derivatives of fluorobenzothiazole with potential antipsychotic properties have been synthesized and evaluated. For example, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols exhibited antipsychotic-like profiles in behavioral animal tests and did not interact with dopamine receptors, unlike clinically available antipsychotic agents (Wise et al., 1987).

Antituberculosis Activity

Some compounds featuring the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes. These compounds have been tested against Mycobacterium tuberculosis and shown significant anti-mycobacterial potential, highlighting their therapeutic potential in tuberculosis treatment (Pancholia et al., 2016).

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-11-2-1-3-13-14(11)20-16(24-13)22-8-6-21(7-9-22)15(23)12-10-18-4-5-19-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRPGYEVLTOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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